molecular formula C11H17NO3 B14198005 Butyl (1R,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate CAS No. 834886-26-9

Butyl (1R,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate

Cat. No.: B14198005
CAS No.: 834886-26-9
M. Wt: 211.26 g/mol
InChI Key: GBDCOOBJRJTUIU-GXSJLCMTSA-N
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Description

Butyl (1R,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate is a chemical compound that belongs to the class of butyl esters. This compound is characterized by the presence of a cyano group, a hydroxy group, and a cyclopentane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl (1R,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate can be achieved through several methods. One efficient method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot . Another method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods .

Industrial Production Methods: Industrial production of butyl esters, including this compound, often utilizes flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions: Butyl (1R,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the cyano and hydroxy groups makes it a versatile compound in organic synthesis.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, which is used in oxidation reactions . Other reagents may include catalysts and solvents that facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the cyano or hydroxy groups with other substituents.

Scientific Research Applications

Butyl (1R,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate has various applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme-catalyzed reactions and metabolic pathways. In medicine, it could be explored for its potential therapeutic properties. Additionally, in industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of butyl (1R,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and hydroxy groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to butyl (1R,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate include other butyl esters and cyclopentane derivatives. Examples include tert-butyl propanoate and other esters with similar functional groups .

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups and stereochemistry. The presence of both cyano and hydroxy groups, along with the specific stereochemistry of the cyclopentane ring, gives it distinct reactivity and properties that can be leveraged in various chemical and biological applications .

Properties

CAS No.

834886-26-9

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

butyl (1R,2S)-2-cyano-2-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C11H17NO3/c1-2-3-7-15-10(13)9-5-4-6-11(9,14)8-12/h9,14H,2-7H2,1H3/t9-,11+/m0/s1

InChI Key

GBDCOOBJRJTUIU-GXSJLCMTSA-N

Isomeric SMILES

CCCCOC(=O)[C@@H]1CCC[C@]1(C#N)O

Canonical SMILES

CCCCOC(=O)C1CCCC1(C#N)O

Origin of Product

United States

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